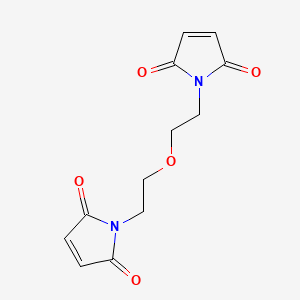
Cyclobutanone, 2,2-dichloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-methylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylcyclobutan-1-one typically involves the chlorination of 3-methylcyclobutanone. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-positions.
Industrial Production Methods
Industrial production of 2,2-Dichloro-3-methylcyclobutan-1-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methylcyclobutanone.
Reduction Reactions: The compound can be reduced to 3-methylcyclobutanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2,2-Dichloro-3-methylcyclobutan-1-one can yield 3-methylcyclobutanone.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 3-Methylcyclobutanone.
Reduction: 3-Methylcyclobutanol.
Oxidation: 3-Methylcyclobutanone.
Scientific Research Applications
2,2-Dichloro-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-methylcyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2,2-Dichloro-3-methylcyclobutan-1-one can be compared with other cyclobutanone derivatives:
3-Methylcyclobutanone: Lacks the chlorine atoms, making it less reactive in substitution reactions.
2,2-Dichlorocyclobutanone: Similar structure but without the methyl group, affecting its steric and electronic properties.
3,3-Dichloro-2-methylcyclobutanone: Chlorine atoms are positioned differently, leading to distinct reactivity patterns.
The uniqueness of 2,2-Dichloro-3-methylcyclobutan-1-one lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H6Cl2O |
|---|---|
Molecular Weight |
153.00 g/mol |
IUPAC Name |
2,2-dichloro-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |
InChI Key |
QVUWEGPHLLWLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)

